Azetidin-3-amine; bis(trifluoroacetic acid)

Building blocks Salt screening Medicinal chemistry

Azetidin-3-amine; bis(trifluoroacetic acid) (CAS 2137786-35-5) is the di‑trifluoroacetate salt of the 3‑amino‑substituted azetidine heterocycle. The compound is supplied as a crystalline solid with the molecular formula C₇H₁₀F₆N₂O₄ and a molecular weight of 300.16 g·mol⁻¹ , and it is notified under EC number 946‑839‑4 with harmonised hazard classifications for skin irritation (H315), eye irritation (H319) and specific target organ toxicity following single (respiratory) exposure (H335).

Molecular Formula C7H10F6N2O4
Molecular Weight 300.157
CAS No. 2137786-35-5
Cat. No. B2561091
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAzetidin-3-amine; bis(trifluoroacetic acid)
CAS2137786-35-5
Molecular FormulaC7H10F6N2O4
Molecular Weight300.157
Structural Identifiers
SMILESC1C(CN1)N.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O
InChIInChI=1S/C3H8N2.2C2HF3O2/c4-3-1-5-2-3;2*3-2(4,5)1(6)7/h3,5H,1-2,4H2;2*(H,6,7)
InChIKeyKGCSPBHCAORLDF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Azetidin-3-amine bis(trifluoroacetic acid) CAS 2137786-35-5: Core Chemical Identity for Procurement


Azetidin-3-amine; bis(trifluoroacetic acid) (CAS 2137786-35-5) is the di‑trifluoroacetate salt of the 3‑amino‑substituted azetidine heterocycle [1][2]. The compound is supplied as a crystalline solid with the molecular formula C₇H₁₀F₆N₂O₄ and a molecular weight of 300.16 g·mol⁻¹ , and it is notified under EC number 946‑839‑4 with harmonised hazard classifications for skin irritation (H315), eye irritation (H319) and specific target organ toxicity following single (respiratory) exposure (H335) [2]. As a bis‑TFA salt of a strained four‑membered ring amine, it serves as a discrete building block in medicinal chemistry and organic synthesis, distinctly different from the free base, mono‑hydrochloride, and di‑hydrochloride variants in terms of solubility, stability, and counterion‑dependent reactivity.

Why Salt Form Matters: The Case for Procuring Azetidin-3-amine as the bis-TFA Adduct


Although the free base (azetidin-3-amine; CAS 102065-86-1) and its hydrochloride salts (e.g., the dihydrochloride CAS 102065-89-4) share the same 3‑aminoazetidine pharmacophore, their physicochemical properties—solubility, hygroscopicity, melting behavior, and counterion reactivity—can differ profoundly and thus influence synthetic success and regulatory standing [1]. Trifluoroacetate salts, including the bis‑TFA form, are documented to provide enhanced solubility in polar aprotic and chlorinated organic solvents relative to hydrochloride salts, a property that directly impacts reaction homogeneity and yield in key transformations such as amide coupling and nucleophilic substitution [1]. Moreover, the TFA counterion is more readily exchanged or removed under basic conditions than chloride, enabling in‑situ free‑base generation with minimal salt interference during subsequent functionalization steps [1]. These practical divergences preclude casual interchange between salt forms in both synthetic and biological contexts.

Quantitative Differentiation of Azetidin-3-amine bis(trifluoroacetic acid) against In‑Class Comparators


Salt‑Form Molecular Identity and Stoichiometric Precision

The bis‑trifluoroacetate salt (CAS 2137786-35-5) carries two TFA counterions per azetidin-3-amine molecule, yielding a precisely defined molecular weight of 300.16 g·mol⁻¹ and a unique 2:1 acid‑base stoichiometry [1]. In contrast, the free base (CAS 102065-86-1) has a molecular weight of 72.11 g·mol⁻¹ and the dihydrochloride salt (CAS 102065-89-4) shows a formula weight of 145.03 g·mol⁻¹, both representing a non‑TFA counterion composition [2]. This discrete two‑TFA composition is essential when precise molar equivalents are required for reaction design.

Building blocks Salt screening Medicinal chemistry

Solubility Profile: Organic‑Phase Compatibility Versus Aqueous‑Limited Solubility

Trifluoroacetate salts of aliphatic amines are class‑recognized for their significantly improved solubility in polar aprotic solvents (DMF, DMSO) and chlorinated solvents (CH₂Cl₂, CHCl₃) compared to the corresponding hydrochloride salts [1]. The azetidin‑3‑amine dihydrochloride salt, on the other hand, is documented to be only slightly soluble in water and exhibits hygroscopic character, which can interfere with moisture‑sensitive reactions . No quantitative head‑to‑head solubility screen for the bis‑TFA and dihydrochloride salts of azetidin‑3‑amine was identified in peer‑reviewed literature; the differentiation presented here draws on well‑established class‑level behavior of TFA versus HCl amine salts [1] cross‑referenced with specific dihydrochloride data .

Solubility Salt selection Reaction medium Organic synthesis

Thermal and Physical‑State Differentiation: Low‑Melting Crystalline Solid vs. Hygroscopic Powder

The bis‑trifluoroacetate salt of azetidin‑3‑amine has been characterized as a white‑to‑pink crystalline powder with a melting point of 34–38 °C . In comparison, the dihydrochloride salt is reported to have a melting point of 162–163 °C . The low melting point of the bis‑TFA form indicates a crystalline lattice that is less tightly packed than the dihydrochloride, which can translate to easier dissolution and handling as a low‑melting solid or viscous oil near ambient laboratory temperatures. The dihydrochloride is classified as hygroscopic , whereas the bis‑TFA salt is not reported as hygroscopic in available data .

Physical form Melting point Handling Storage

Counterion‑Exchange Capacity and In‑Situ Free‑Basing for Synthetic Versatility

In solid‑phase peptide synthesis and solution‑phase amine functionalization, TFA salts are routinely preferred over HCl salts because the trifluoroacetate counterion is more efficiently displaced by tertiary amine bases (e.g., DIPEA, Et₃N) without generating insoluble chloride residues that can complicate purification [1][2]. The bis‑TFA form of azetidin‑3‑amine, carrying two TFA equivalents, allows quantitative in‑situ free‑base generation under mildly basic conditions while releasing trifluoroacetate, a non‑coordinating and transparent counterion for subsequent transformations [2]. Hydrochloride salts, by contrast, require more forcing conditions or pre‑treatment to liberate the free amine, often leaving residual chloride that can poison metal catalysts or participate in unwanted side reactions in cross‑coupling chemistry [1][2].

Counterion exchange Free-base generation Peptide coupling Amide bond formation

Procurement‑Ready Application Scenarios for Azetidin-3-amine bis(trifluoroacetic acid)


Medicinal Chemistry Building Block for Automated Parallel Synthesis

The low‑melting, non‑hygroscopic crystalline form of azetidin‑3‑amine bis‑TFA makes it highly compatible with automated solid‑dispensing and liquid‑handling platforms used in medicinal chemistry lead‑optimization campaigns. Its ready solubility in DMF and DMSO (class‑level inference) [1] allows preparation of concentrated stock solutions for library enumeration via amide coupling, reductive amination, or urea formation, directly leveraging the bis‑TFA salt's convenient free‑base generation with standard organic bases [1]. This contrasts with the dihydrochloride, which is hygroscopic and only slightly water‑soluble , presenting handling and solubility obstacles for automated, non‑aqueous protocols.

Late‑Stage Functionalization of Advanced Pharmaceutical Intermediates

When 3‑aminoazetidine is required as a late‑stage substituent in a complex drug candidate, the bis‑TFA salt enables cleaner coupling reactions due to the non‑coordinating nature of the trifluoroacetate counterion [1]. The TFA salt can be used directly with a slight excess of organic base to liberate the free amine in situ, avoiding the multi‑step protection/deprotection sequences often necessary with hydrochloride salts to prevent chloride‑mediated side reactions. The precise 1:2 stoichiometry aids accurate molar accounting when scaling from discovery grams to development quantities .

Fragment‑Based Drug Discovery and Biophysical Screening

Although this guide focuses on synthetic merits, researchers should note that TFA salts of small amines, including azetidin‑3‑amine bis‑TFA [1], are frequently the initial form obtained from reversed‑phase purification. For fragment screening by NMR or SPR, the bis‑TFA salt provides a well‑defined, counterion‑controlled form with a documented hazard classification [1] that supports safe handling in biophysical assays. The availability of the bis‑TFA salt enables researchers to streamline early screening without the need for immediate counterion exchange to hydrochloride, preserving the compound's integrity and solubility profile in common assay buffers containing organic co‑solvents [1].

Quote Request

Request a Quote for Azetidin-3-amine; bis(trifluoroacetic acid)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.